2-Bromo-5-fluorobenzo[d]thiazole
Overview
Description
2-Bromo-5-fluorobenzo[d]thiazole is a heterocyclic compound that features both bromine and fluorine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-fluorobenzo[d]thiazole are the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . They also coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound: interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell-cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily those involved in bacterial quorum sensing . The downstream effects of this disruption include a decrease in biofilm formation, virulence production, and other pathogenic behaviors .
Result of Action
The molecular and cellular effects of This compound’s action include the disruption of bacterial cell-cell communication and a decrease in the bacteria’s ability to form biofilms and produce virulence factors . This can lead to a reduction in the bacteria’s pathogenicity .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of other bacteria, the availability of nutrients, and the specific characteristics of the host environment can all impact the effectiveness of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole. One common method includes the reaction of 2-aminothiophenol with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure selective substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation and Reduction: Formation of sulfoxides or sulfides.
Scientific Research Applications
2-Bromo-5-fluorobenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-5-chlorobenzo[d]thiazole
- 2-Bromo-5-methylbenzo[d]thiazole
- 2-Fluoro-5-methylbenzo[d]thiazole
Comparison: 2-Bromo-5-fluorobenzo[d]thiazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to its analogs, which may only have one halogen substituent .
Properties
IUPAC Name |
2-bromo-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBXAYZSUWBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591326 | |
Record name | 2-Bromo-5-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441715-01-1 | |
Record name | 2-Bromo-5-fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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